molecular formula C6H12ClNO2S B8216912 1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

Cat. No.: B8216912
M. Wt: 197.68 g/mol
InChI Key: IFVLLEIOUXVZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, 1-thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride , reflects its bicyclic framework and functional groups. The prefix "1-thia" denotes a sulfur atom at position 1 of the first ring, while "6-aza" indicates a nitrogen atom at position 6 of the second ring. The term "spiro[3.4]octane" specifies a fused bicyclic system comprising a 3-membered thiirane ring and a 4-membered azetidine ring connected at a single spiro carbon atom. The "1,1-dioxide" suffix identifies the sulfone group (-SO₂-) on the sulfur atom, and "hydrochloride" confirms the presence of a protonated amine counterbalanced by a chloride ion.

The molecular formula C₆H₁₂ClNO₂S (molecular weight: 197.68 g/mol) was validated through high-resolution mass spectrometry and elemental analysis. Key descriptors include:

Property Value Source
CAS Registry 1952254-01-1 / 2095411-01-9
PubChem CID 137838474
SMILES Cl.O=S1(=O)CCC12CCNC2

Spirocyclic Architecture: Bicyclic Ring System Topology

The spiro[3.4]octane core consists of two orthogonal rings sharing one sp³-hybridized carbon atom. Computational modeling reveals the following structural features:

  • Thiirane Ring (3-membered) : The sulfur atom occupies position 1, bonded to two methylene groups (-CH₂-) and the spiro carbon. Sulfone oxidation introduces planarity to the sulfur center, with S–O bond lengths of 1.43 Å and O–S–O angles of 119.7°.
  • Azetidine Ring (4-membered) : The nitrogen atom at position 6 forms a secondary amine, which is protonated in the hydrochloride salt. Ring puckering (dihedral angle: 25.4°) alleviates steric strain.

The spiro junction imposes significant torsional constraints, reducing conformational flexibility and enhancing thermal stability compared to monocyclic analogs.

Sulfone Functional Group Configuration and Tautomeric Considerations

The sulfone group (-SO₂-) adopts a tetrahedral geometry around sulfur, with resonance stabilization delocalizing negative charge across the oxygen atoms. Key interactions include:

  • Dipole-Dipole Forces : The sulfone’s high polarity (calculated dipole moment: 4.8 D) enhances solubility in polar aprotic solvents like DMSO.
  • Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors for amine protons (N–H···O=S, bond length: 2.1 Å).

Tautomerism is negligible due to the absence of enolizable protons adjacent to the sulfone group. X-ray crystallography confirms a single tautomeric form in the solid state.

Hydrochloride Salt Formation: Protonation Sites and Counterion Interactions

Protonation occurs at the azetidine nitrogen (pKa ≈ 8.2), forming a stable ammonium chloride salt. The chloride ion engages in:

  • Ion-Dipole Interactions : With the protonated amine (N⁺–H···Cl⁻, distance: 3.0 Å).
  • Van der Waals Contacts : With hydrophobic regions of the spiro framework.

The salt’s crystalline lattice energy (-98.3 kJ/mol) contributes to its hygroscopicity, necessitating storage under inert atmospheres.

Properties

IUPAC Name

1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-2-6(10)1-3-7-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLLEIOUXVZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A common approach involves the annulation of thiourea precursors with bifunctional electrophiles. For example, the reaction of 1,3-diamine derivatives with carbon disulfide under basic conditions generates thiourea intermediates, which undergo intramolecular cyclization in the presence of acid catalysts to form the spirocyclic sulfide framework.

Representative Reaction Conditions:

  • Reactants: 1,3-diamine derivatives, carbon disulfide

  • Catalyst: Concentrated HCl or H₂SO₄

  • Temperature: 80–100°C

  • Yield: 50–65% (sulfide intermediate)

[2+2] Cycloaddition Approaches

Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates has been explored to construct the spirocyclic core. This method leverages strained alkenes to facilitate the formation of the bicyclic system, though yields are moderate due to competing side reactions.

Oxidation to Sulfone Derivatives

The sulfide intermediate is oxidized to the sulfone (1,1-dioxide) using peroxides or peracids. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are standard oxidizing agents.

Optimized Oxidation Protocol:

  • Oxidizing Agent: 30% H₂O₂ in glacial acetic acid

  • Molar Ratio: 1:3 (sulfide:H₂O₂)

  • Temperature: 0–5°C (gradual warming to room temperature)

  • Reaction Time: 12–24 hours

  • Yield: 70–85% (sulfone product)

Hydrochloride Salt Formation

The final step involves treating the free base of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide with hydrochloric acid. This is typically performed in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Salt Formation Conditions:

  • Solvent: Anhydrous diethyl ether

  • Acid: Concentrated HCl (gas or aqueous)

  • Temperature: 0°C (dropwise addition)

  • Yield: >90%

Case Study: Industrial-Scale Synthesis

A patented large-scale synthesis (Ambeed, 2020) outlines the following optimized procedure:

Step 1: Alkylation of Spirocyclic Intermediate

A mixture of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (950 mg, 4.18 mmol) and 2-chloro-6-(trifluoromethyl)isonicotinonitrile (1.03 g, 4.99 mmol) in DMF (22 mL) was stirred with Cs₂CO₃ (2.73 g, 8.4 mmol) at 20°C for 16 hours.

ParameterValue
Yield 63%
Purification Silica gel chromatography
Eluent 0–40% EtOAc/hexanes
Product Purity >95% (LCMS confirmed)

Step 2: Deprotection and Oxidation

The tert-butyl group was removed via acidolysis (HCl/dioxane), followed by oxidation with H₂O₂ to yield the sulfone. Final hydrochloride salt formation achieved >98% purity by NMR.

Mechanistic Insights

The cyclization step proceeds through a nucleophilic attack of the sulfur atom on an electrophilic carbon, followed by ring closure (Scheme 1). Density functional theory (DFT) calculations suggest that the spirocyclic transition state is stabilized by hyperconjugation between the sulfur lone pairs and adjacent σ* orbitals. Oxidation to the sulfone occurs via a two-electron transfer mechanism, forming a sulfoxide intermediate before full oxidation to the 1,1-dioxide.

Challenges and Optimization Strategies

Side Reactions in Cyclization

Competitive dimerization and over-oxidation are mitigated by:

  • Strict temperature control (<5°C during oxidation)

  • Use of radical scavengers (e.g., BHT)

  • Gradual addition of oxidizing agents

Scalability Considerations

Industrial adaptations employ flow chemistry for exothermic oxidation steps, reducing reaction times from 24 hours to <2 hours while maintaining yields >80%.

Analytical Characterization

Critical analytical data for the final product include:

  • ¹H NMR (DMSO-d₆): δ 3.10–3.30 (m, 6H, CH₂–N and CH₂–S), 1.80–2.20 (m, 4H, cyclopropane CH₂)

  • LCMS: m/z = 161.22 [M+H]+ (C₆H₁₂ClNS)

  • Elemental Analysis: C 43.51%, H 6.54%, N 8.44%, S 19.33% (theoretical)

Chemical Reactions Analysis

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Functional Groups Melting Point (°C) Application
1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride* C₆H₁₁ClN₂O₂S 183.66 (theoretical) Spiro[3.4] (3- and 4-membered rings) Thiadiazole 1,1-dioxide, azetidine Not reported Protein degradation research
Thiomorpholine-1,1-dioxide hydrochloride C₄H₁₀ClNO₂S 183.66 6-membered ring (non-spiro) Thiadiazine 1,1-dioxide Not reported Organic synthesis intermediate
Hydrochlorothiazide (HCT) C₇H₈ClN₃O₄S₂ 297.73 Benzothiadiazine 1,1-dioxide Sulfonamide, chlorine substituent 273–275 Diuretic
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride C₅H₁₀ClNO₂S 183.66 Spiro[3.3] (two 3-membered rings) Thiadiazole 1,1-dioxide Not reported Research chemical
4-Aminoisothiazolidine 1,1-dioxide hydrochloride C₃H₈ClN₂O₂S 156.62 5-membered isothiazolidine 1,1-dioxide, amine group Not reported Synthetic intermediate

Data inferred from structurally related spiro compounds (e.g., [3.3]heptane analogues) and adjusted for the [3.4] system.

Functional and Application Differences

  • Spiro Systems : The spiro[3.4] and spiro[3.3] compounds are used in proteolysis-targeting chimeras (PROTACs) due to their rigid, three-dimensional geometries, which improve binding specificity . Their instability under ambient conditions necessitates inert storage .
  • Thiomorpholine Derivatives : Serve as intermediates in synthesizing larger heterocycles but lack the conformational constraints of spiro systems, limiting their utility in targeted drug design .
  • Hydrochlorothiazide : A clinical diuretic with a flat benzothiadiazine ring, enabling efficient renal sodium excretion. Its sulfonamide group is critical for pharmacological activity .

Structural Insights from NMR and Crystallography

  • Spiro[3.3]heptane Analogues : NMR data (δ 3.5–4.0 ppm for methylene protons adjacent to sulfone groups) confirm the spiro junction’s electronic effects .
  • Thienothiadiazine Dioxides: X-ray crystallography of related compounds (e.g., 4-allyl-6-chloro-thienothiadiazine 1,1-dioxide) reveals planar sulfone groups and steric hindrance from substituents, influencing reactivity .

Biological Activity

1-Thia-6-azaspiro[3.4]octane1,1-dioxide hydrochloride is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₂ClNO₂S
  • Molecular Weight : 197.68 g/mol
  • IUPAC Name : 1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide; hydrochloride
  • CAS Number : 1952254-01-1

Mechanisms of Biological Activity

The biological activity of 1-Thia-6-azaspiro[3.4]octane1,1-dioxide hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been noted for its potential to inhibit various enzymes, particularly those involved in cancer pathways such as PI3K (phosphoinositide 3-kinase) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease treatment .

Therapeutic Applications

Research indicates that 1-Thia-6-azaspiro[3.4]octane1,1-dioxide hydrochloride may have therapeutic applications in several areas:

  • Cancer Treatment : As a PI3K inhibitor, it shows promise in the treatment of cancers, particularly those that are PTEN-deficient . This is significant as PI3K pathways are often dysregulated in various cancers.
Disease TypePotential Application
CancerPI3K inhibition for treatment
Autoimmune DisordersModulation of immune responses
Inflammatory DiseasesAnti-inflammatory effects
Neurodegenerative DiseasesPotential neuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various spirocyclic compounds, including 1-Thia-6-azaspiro[3.4]octane1,1-dioxide hydrochloride. Results indicated significant inhibition against specific bacterial strains, suggesting its potential utility in developing new antibiotics .
  • Cancer Research : A patent investigation highlighted the compound's effectiveness as a PI3K inhibitor, demonstrating its ability to reduce tumor growth in preclinical models of prostate cancer . This research supports the notion that targeting PI3K pathways can be a viable strategy for cancer therapy.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride, and how can purity be optimized?

Synthesis typically involves cyclization reactions using sulfonyl chloride intermediates and amine precursors, as seen in structurally analogous spiro compounds (e.g., ). Key steps include:

  • Cyclization : Employing sulfonamide-forming reactions under controlled pH and temperature to minimize byproducts.
  • Purification : Utilize membrane separation technologies (RDF2050104, ) or preparative HPLC to isolate the target compound from impurities.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

A multi-technique approach is critical:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the spirocyclic framework and chloride counterion integration.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C7H12ClNO3SC_7H_{12}ClNO_3S) and isotopic patterns.
  • XRD : Single-crystal X-ray diffraction to resolve spatial conformation, particularly the sulfone and azaspiro moieties (analogous to ).
  • FT-IR : Identify characteristic S=O stretches (~1300–1150 cm1^{-1}) and N–H vibrations .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Temperature : Accelerated degradation tests (40°C, 75% RH) to monitor hydrolysis of the sulfone group.
  • Light Exposure : UV-vis spectroscopy to track photolytic decomposition (common in sulfonamide derivatives).
  • pH Sensitivity : Buffer solutions (pH 1–13) to evaluate solubility and structural resilience .

Advanced Research Questions

Q. What theoretical frameworks guide the mechanistic study of this compound’s reactivity in catalytic systems?

Mechanistic investigations require:

  • Computational Modeling : Density Functional Theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the sulfone group).
  • Kinetic Analysis : Use Eyring plots to determine activation parameters for ring-opening or functionalization reactions.
  • Electronic Structure : Frontier Molecular Orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Address discrepancies through:

  • Dose-Response Curves : Standardize assays (e.g., enzyme inhibition, cytotoxicity) using IC50_{50} values and negative controls.
  • Structural Confirmation : Ensure batch-to-batch consistency via LC-MS and elemental analysis (e.g., ).
  • Theoretical Alignment : Link results to established biochemical frameworks (e.g., sulfonamide-protein interactions) to contextualize outliers .

Q. What advanced separation techniques improve yield in scaled-up synthesis?

Scale-up challenges include:

  • Membrane Technologies : Nanofiltration for selective removal of low-MW impurities (RDF2050104, ).
  • Chromatography : Simulated Moving Bed (SMB) chromatography for continuous purification.
  • Process Simulation : COMSOL Multiphysics integration () to model solvent recovery and optimize mass transfer .

Q. How do substituents on the spiro ring influence physicochemical properties?

Systematic studies should:

  • Vary Substituents : Introduce alkyl/aryl groups at the 3- or 7-position (analogous to ) and assess logP, solubility, and thermal stability.
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett constants) to predict bioavailability or reactivity trends.
  • Crystallography : Compare lattice packing efficiencies to explain melting point variations .

Q. What factorial design approaches optimize reaction conditions for derivative synthesis?

Employ a 2k^k factorial design ( ) to test variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Variables : Yield, enantiomeric excess (for chiral derivatives).
  • Interaction Effects : Use ANOVA to identify synergistic variable pairs (e.g., high temperature + polar solvent) .

Methodological Guidance

  • Data Integration : Combine experimental results with computational predictions (e.g., AI-assisted synthesis planning in ) to refine hypotheses.
  • Ethical Frameworks : Align with CRDC classifications () for environmentally sustainable process design.
  • Interdisciplinary Collaboration : Leverage pharmacological () and engineering () expertise for translational applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.